4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
4-[Methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl-substituted benzamide derivative featuring a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety.
- Friedel-Crafts acylation to introduce sulfonyl groups.
- Hydrazide formation via reaction of carboxylic acids with hydrazine.
- Nucleophilic addition with isothiocyanates to generate hydrazinecarbothioamides.
- Cyclization under basic conditions to form heterocyclic cores (e.g., triazoles or benzothiazoles) .
Key structural features include:
- A tetrahydrobenzothiazole ring, which may enhance metabolic stability compared to aromatic heterocycles.
- A benzamide backbone, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-8-13-19-20(14-15)29-22(23-19)24-21(26)16-9-11-18(12-10-16)30(27,28)25(2)17-6-4-3-5-7-17/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZQSPXTALNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the benzamide group. The sulfonamide linkage is then formed through a sulfonylation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. Research indicates that compounds containing benzothiazole structures exhibit significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 12.5 |
| HCT116 (Colon) | 10.0 |
These results suggest that the compound may interfere with cancer cell proliferation and could be developed as a potential anticancer agent .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic disorders. For instance:
- Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for Alzheimer's disease.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 75% |
| α-Glucosidase | 68% |
These findings indicate a promising role in managing conditions like Type 2 Diabetes Mellitus and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 and HeLa cell lines, treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating enhanced apoptotic activity.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, the compound was tested against acetylcholinesterase and α-glucosidase. The results demonstrated dose-dependent inhibition with potential implications for therapeutic strategies targeting Alzheimer's disease and diabetes management.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiazole moiety may also contribute to its biological activity by binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights structurally related sulfonyl- and heterocycle-containing compounds (e.g., triazole-thiones [7–9] and S-alkylated derivatives [10–15]). Below is a detailed comparison:
Structural and Functional Group Variations
Spectral and Tautomeric Properties
IR Spectroscopy :
- Title Compound (hypothetical) : Expected C=O (amide I) at ~1650–1680 cm⁻¹ and S=O (sulfamoyl) at ~1150–1300 cm⁻¹.
- Triazole-thiones [7–9] :
- Absence of C=O (1663–1682 cm⁻¹ in precursors [4–6]) confirms cyclization .
- C=S stretching at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹ confirm thione tautomer dominance .
The title compound’s benzothiazole core lacks tautomeric flexibility, enhancing stability compared to triazoles.
Data Tables
Table 1: IR Spectral Comparison of Key Functional Groups
| Compound Type | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) | Tautomerism |
|---|---|---|---|---|
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 | N/A |
| Triazole-thiones [7–9] | Absent | 1247–1255 | 3278–3414 | Thione dominant |
| Title Compound (Expected) | ~1650–1680 | N/A | ~3300 | N/A |
Table 2: Impact of Substituents on Properties
| Substituent (X) | Compound Class | Electronic Effect | Solubility Trend |
|---|---|---|---|
| H | [7–9] | Neutral | Moderate |
| Cl | [7–9] | Electron-withdrawing | Decreased |
| Br | [7–9] | Electron-withdrawing | Decreased |
| 4-Fluorophenyl | [10–15] | Electron-withdrawing | Low |
Research Findings and Implications
Sulfonyl vs. Sulfamoyl Groups : The title compound’s methyl(phenyl)sulfamoyl group may enhance solubility compared to sulfonyl analogs (e.g., [7–9]) due to reduced symmetry and increased hydrogen-bonding capacity.
Heterocycle Stability : The tetrahydrobenzothiazole core likely offers superior metabolic stability over triazole-thiones, which are prone to tautomerism and oxidation.
Synthetic Challenges : Alkylation of thione groups (as in [10–15]) requires precise conditions to avoid N-alkylation, a consideration relevant to modifying the title compound’s benzothiazole nitrogen .
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a novel sulfamoyl derivative that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 396.50 g/mol
- Functional Groups : Sulfamoyl group, benzamide moiety, and a tetrahydro-benzothiazole ring.
Research indicates that compounds similar to this compound may act through multiple pathways:
- Inhibition of Enzymes : Compounds with sulfamoyl groups often exhibit inhibitory effects on various enzymes involved in inflammatory pathways. For instance, they may inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to enhanced endocannabinoid signaling and anti-inflammatory effects .
- Antimicrobial Activity : Similar derivatives have shown significant antibacterial and antifungal properties against pathogens such as Escherichia coli and Staphylococcus aureus .
Antinociceptive Effects
A study explored the antinociceptive potential of benzothiazole derivatives. The results indicated that compounds with similar scaffolds effectively reduced pain responses in animal models. The dual inhibition of sEH and FAAH was particularly noted for its ability to alleviate acute inflammatory pain .
Antibacterial and Antifungal Activity
The biological activity of sulfamoyl compounds has been evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or benzothiazole rings can enhance antibacterial efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
